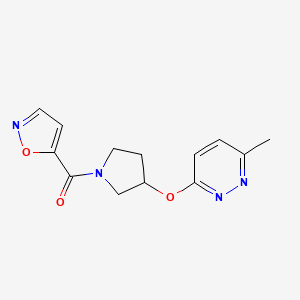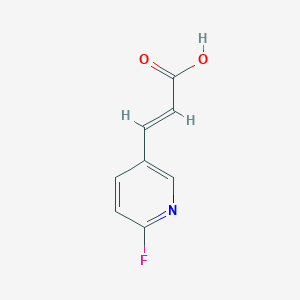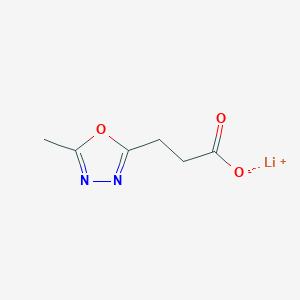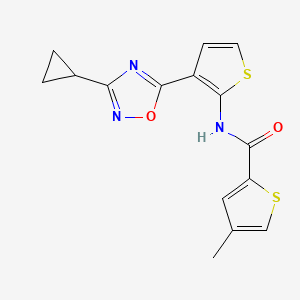
Isoxazol-5-yl(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of isoxazole derivatives has been a significant area of research due to their wide range of biological activities . The main methods of isoxazole synthesis include the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones . These methods have been improved and modernized over time to solve specific practical problems .Molecular Structure Analysis
The molecular structure of isoxazol-5-yl(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone consists of an isoxazole ring attached to a pyrrolidine ring via a methanone group. The isoxazole ring also has a methylpyridazine group attached to it via an oxygen atom.Chemical Reactions Analysis
Isoxazoles are known for their synthetic availability, special chemical properties, and widespread practical use . The presence of the labile N–O bond in the isoxazole ring allows for the creation of various 1,3-bifunctional derivatives of carbonyl compounds as a result of a series of transformations .Physical And Chemical Properties Analysis
The molecular weight of isoxazol-5-yl(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone is 274.28. Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not specified in the available literature.Applications De Recherche Scientifique
Synthesis of Polysubstituted Pyrroles
A study has shown that a facile access to polysubstituted 3-(isoxazol-5-yl)pyrroles was developed through [3+2] cycloaddition of tosylmethyl isocyanide (TosMIC) and styrylisoxazoles . This transformation is operationally simple, high-yielding, and displays broad substrate scope .
Biological Activities
Pyrrole derivatives, which include isoxazol-5-ylpyrroles, are one of the most relevant heterocycles with important biological activities. These activities include antitumor, antibacterial, antiviral, anti-inflammatory, antioxidative effects, and more . They are also widely used in organic synthesis as key heterocycles and/or intermediates for the preparation of natural compounds and related structures, and molecular sensors .
Medicinal Chemistry
Many isoxazoles possess different types of biological activity: antimicrobial, antiviral, antitumor, anti-inflammatory, immunomodulating, anticonvulsant, antidiabetic, etc . Because of this they have been the subject of research in medicinal chemistry over the past decades .
Drug Development
Among the 100 cyclic systems that are most often found in small molecule drugs, isoxazole occupies the 33rd place . The presence of the labile N–O bond in the isoxazole ring capable of cleavage allows one to obtain various 1,3-bifunctional derivatives of carbonyl compounds as a result of a series of transformations .
Molecular Docking Studies
Isoxazol-5-yl(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone and similar compounds can be used in molecular docking studies. For example, a series of novel indolyl and oxochromenyl xanthenone derivatives were reported and their molecular docking studies were performed as an anti-HIV-1 .
Construction of Isoxazole Ring
Among the variety of reactions leading to the construction of the isoxazole ring, two main ones can be distinguished: the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones or their synthetic equivalents .
Orientations Futures
The future directions in the field of isoxazole derivatives involve the development of new synthetic strategies and the design of new isoxazole derivatives based on the most recent knowledge emerging from the latest research . This includes the development of clinically viable drugs using this information .
Mécanisme D'action
Target of Action
Isoxazol-5-yl(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone is a complex compound that has been synthesized for its potential biological activity Isoxazole derivatives have been found to exhibit a broad spectrum of biological activities, including antimicrobial, antiviral, antitumor, anti-inflammatory, immunomodulating, anticonvulsant, antidiabetic, etc .
Mode of Action
Isoxazole derivatives are known to bind with high affinity to multiple receptors, which can lead to a variety of biological effects .
Biochemical Pathways
Isoxazole derivatives have been shown to interact with a variety of biochemical pathways due to their ability to bind to multiple receptors .
Result of Action
Isoxazole derivatives have been shown to exhibit a variety of biological activities, suggesting that they may have multiple effects at the molecular and cellular level .
Propriétés
IUPAC Name |
[3-(6-methylpyridazin-3-yl)oxypyrrolidin-1-yl]-(1,2-oxazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O3/c1-9-2-3-12(16-15-9)19-10-5-7-17(8-10)13(18)11-4-6-14-20-11/h2-4,6,10H,5,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVIQBUZDDLCKKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCN(C2)C(=O)C3=CC=NO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isoxazol-5-yl(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3,5-difluorobenzyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2774105.png)




![6-chloro-2-phenyl-1-{[3-(trifluoromethyl)benzyl]oxy}-1H-1,3-benzimidazole](/img/structure/B2774110.png)



![(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)propionamide](/img/structure/B2774119.png)
![2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2774121.png)

![Tert-butyl 3-[[[(E)-4-(dimethylamino)but-2-enoyl]amino]methyl]-3-(2-hydroxypropan-2-yl)azetidine-1-carboxylate](/img/structure/B2774127.png)
![2-(2-chloro-6-fluorophenyl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethanone](/img/structure/B2774128.png)